Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-
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Overview
Description
Preparation Methods
The synthesis of 4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile involves several steps. One common method includes the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for a methoxylation reaction.
Chemical Reactions Analysis
4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound can be used as a building block for synthesizing other bioactive molecules and studying their biological activities.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they can inhibit DNA synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase .
Comparison with Similar Compounds
4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile can be compared with other pyrimidine derivatives, such as:
2-Amino-4-methylpyridine: Known for its inhibitory activity against nitric oxide synthase.
4-Amino-6-methoxypyrimidine: Used as a pharmaceutical intermediate.
2-Aminopyrimidine derivatives: Exhibiting antitrypanosomal and antiplasmodial activities.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
CAS No. |
478920-91-1 |
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Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-(6-amino-2-methoxypyrimidin-4-yl)oxybutanenitrile |
InChI |
InChI=1S/C9H12N4O2/c1-14-9-12-7(11)6-8(13-9)15-5-3-2-4-10/h6H,2-3,5H2,1H3,(H2,11,12,13) |
InChI Key |
JGKLPNOTWLWDQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)OCCCC#N)N |
Origin of Product |
United States |
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